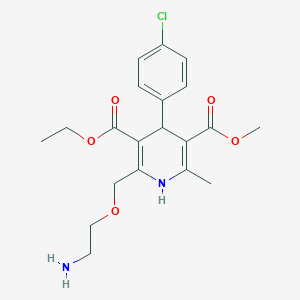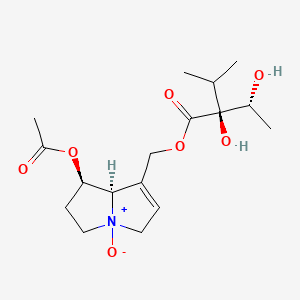
7-Acetylintermedine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Acetylintermedine N-oxide: is a pyrrolizidine alkaloid, a class of nitrogen-containing compounds found in certain plants. These compounds are known for their complex structures and biological activities. This compound is specifically found in plants of the Boraginaceae family, such as Borago and Symphytum species . It has a molecular formula of C17H27NO7 and a molecular weight of 357.4 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetylintermedine N-oxide typically involves the acetylation of intermedine N-oxide. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research and its occurrence in natural sources. extraction from plant sources like Symphytum officinale is a viable method. The extraction process involves harvesting the plant material, drying, and then using solvents like methanol or ethanol to extract the alkaloids. The extract is then purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: 7-Acetylintermedine N-oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, intermedine N-oxide.
Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction typically yields intermedine N-oxide .
Aplicaciones Científicas De Investigación
7-Acetylintermedine N-oxide has several applications in scientific research:
Chemistry: It is used as a reference standard in chromatographic analysis to study pyrrolizidine alkaloids.
Biology: Research on its biological activity helps in understanding the toxicological effects of pyrrolizidine alkaloids.
Medicine: Studies on its pharmacological properties contribute to the development of therapeutic agents.
Industry: It is used in the quality control of herbal products containing pyrrolizidine alkaloids.
Mecanismo De Acción
The mechanism of action of 7-Acetylintermedine N-oxide involves its interaction with cellular components. It is known to exert toxic effects by forming DNA adducts, leading to mutations and cell death. The compound targets liver cells, causing hepatotoxicity. The pathways involved include the activation of cytochrome P450 enzymes, which convert the compound into reactive metabolites that bind to DNA .
Comparación Con Compuestos Similares
Intermedine N-oxide: The parent compound of 7-Acetylintermedine N-oxide.
Seneciphylline N-oxide: Another pyrrolizidine alkaloid with similar toxicological properties.
Indicine N-oxide: Known for its antitumor activity.
Uniqueness: this compound is unique due to its specific acetylation, which affects its biological activity and toxicity profile. Compared to its parent compound, intermedine N-oxide, the acetyl group enhances its lipophilicity, potentially altering its absorption and distribution in biological systems .
Propiedades
Fórmula molecular |
C17H27NO7 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C17H27NO7/c1-10(2)17(22,11(3)19)16(21)24-9-13-5-7-18(23)8-6-14(15(13)18)25-12(4)20/h5,10-11,14-15,19,22H,6-9H2,1-4H3/t11-,14-,15-,17+,18?/m1/s1 |
Clave InChI |
LQRKAEIDKZNCJO-MYWVZKBFSA-N |
SMILES isomérico |
C[C@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)OC(=O)C)[O-])O)O |
SMILES canónico |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)OC(=O)C)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412571.png)
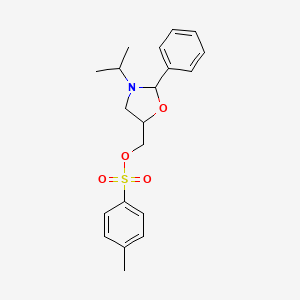


![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)
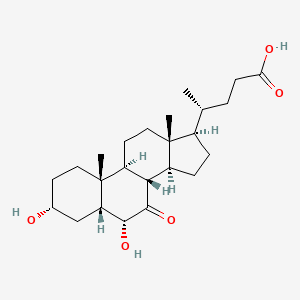
![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B13412604.png)
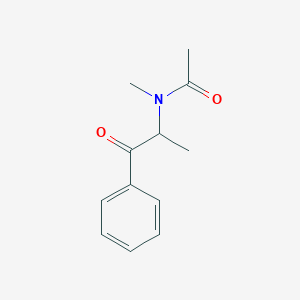

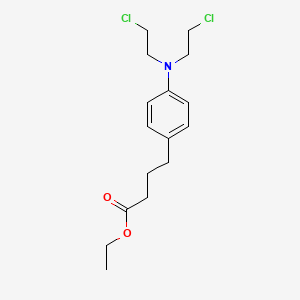

![2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13412622.png)
